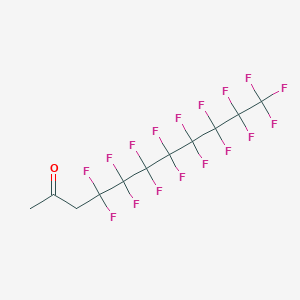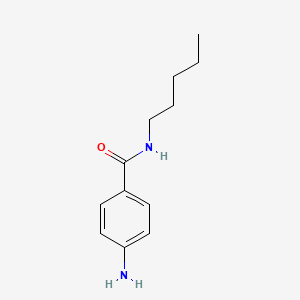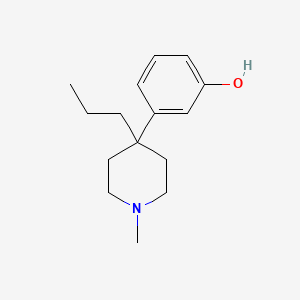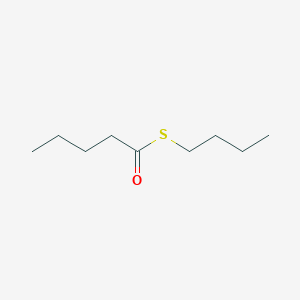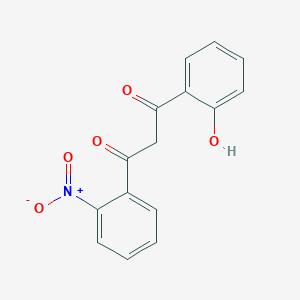![molecular formula C10H8O2 B14419075 Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate CAS No. 86031-44-9](/img/structure/B14419075.png)
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bicyclo[420]octa-1,3,5,7-tetraene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of terminal aryl alkynes with a rhodium (I) complex catalyst. This reaction proceeds through a sequence of head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . The reaction conditions often include the use of a flexible NHC-based pincer ligand, which interconverts between different coordination modes to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carboxylate group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate is unique due to its specific functionalization at the carboxylate position. This functional group imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the carboxylate group also enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86031-44-9 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-2-carboxylate |
InChI |
InChI=1S/C10H8O2/c1-12-10(11)9-4-2-3-7-5-6-8(7)9/h2-6H,1H3 |
InChI-Schlüssel |
NEYFNPZFKZZMNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


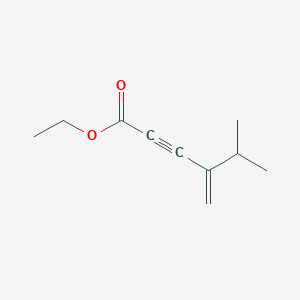
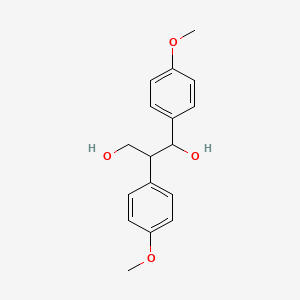

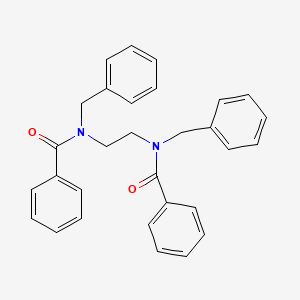
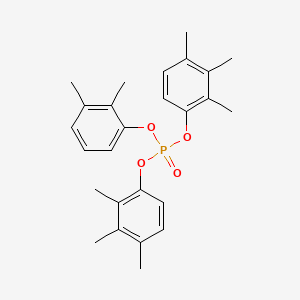
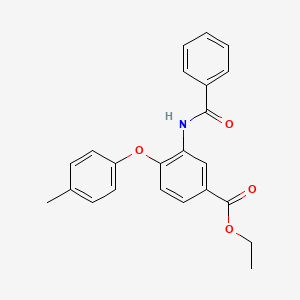

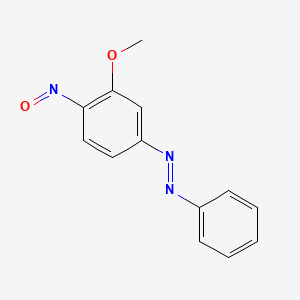
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
